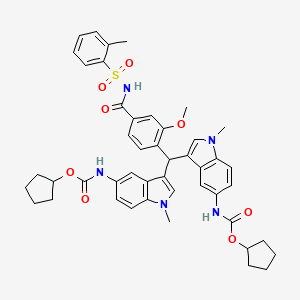

Zafirlukast Impurity D

CAS No.:

Cat. No.: VC18025729

Molecular Formula: C46H49N5O8S

Molecular Weight: 832.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H49N5O8S |

|---|---|

| Molecular Weight | 832.0 g/mol |

| IUPAC Name | cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

| Standard InChI | InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |

| Standard InChI Key | WUSUKXOVNZZOIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |

Introduction

| Property | Value |

|---|---|

| CAS Registry Number | 1160235-24-4 |

| Molecular Formula | |

| Molecular Weight | 831.99 g/mol |

| Synonyms | Zafirlukast Impurity 12, Dicyclopentyl dicarbamate derivative |

| Solubility | Sparingly soluble in acetonitrile, methanol |

Analytical Methods for Detection and Quantification

Chromatographic Separation Techniques

A validated RP-RRLC method employing a Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm) with gradient elution (acetonitrile/water) has been reported for resolving Zafirlukast Impurity D from other process-related impurities . The method operates at a flow rate of 0.4 mL/min and a detection wavelength of 215 nm, achieving baseline separation within a 14-minute runtime.

Table 2: Optimized Chromatographic Conditions for Impurity Analysis

| Parameter | Specification |

|---|---|

| Column | Hypersil Gold C18, 2.1 × 100 mm, 1.9 µm |

| Mobile Phase | Gradient (Acetonitrile:Water) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 3 µL |

| Detection Wavelength | 215 nm |

| Runtime | 14 minutes |

Validation Parameters

The method validation demonstrated excellent linearity () for Zafirlukast Impurity D across 50–150% of the target concentration (0.15–0.45 µg/mL). Limits of detection (LOD) and quantification (LOQ) were established at 0.03% and 0.10%, respectively, relative to the zafirlukast working concentration . Recovery studies confirmed accuracy (98.2–101.5%) and precision (%RSD < 2.0), meeting International Council for Harmonisation (ICH) Q2(R1) criteria.

Synthesis and Formation Pathways

Origin During Manufacturing

Zafirlukast Impurity D is postulated to form via incomplete esterification during the final step of zafirlukast synthesis. The reaction between the intermediate dicarboxylic acid and cyclopentanol under acidic conditions may yield residual dicarbamate esters if stoichiometric ratios are unbalanced . Process optimization, including temperature control (20–25°C) and excess reagent use, minimizes its generation.

Stability-Indicating Studies

Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and photolytic conditions revealed that Zafirlukast Impurity D remains stable except under prolonged oxidative stress, where a 5–8% increase is observed after 72 hours . This underscores the need for antioxidant additives in formulations.

Regulatory and Quality Control Considerations

ICH Guidelines and Specification Limits

Per ICH Q3A(R2), the identification threshold for Zafirlukast Impurity D is 0.10%, requiring analytical methods to reliably quantify at this level . Batch analysis data from SynZeal indicate typical impurity levels of 0.05–0.12% in commercial zafirlukast API, necessitating process refinements for compliance .

Table 3: Regulatory Thresholds for Zafirlukast Impurities

| Impurity | Identification Threshold | Qualification Threshold |

|---|---|---|

| Zafirlukast Impurity D | 0.10% | 0.15% |

Role in Pharmaceutical Development

Applications in Drug Development and Quality Assurance

Method Development and Validation

The RP-RRLC method’s robustness was verified through deliberate variations in column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile). Results showed %RSD < 1.5 for retention time and peak area, affirming its suitability for routine QC analysis .

Comparative Analysis with Other Impurities

Zafirlukast Impurity D elutes later than Impurity G (CAS 1391990-94-5) due to its higher hydrophobicity, as evidenced by retention times of 10.2 vs. 8.7 minutes . This chromatographic behavior aids in method specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume